3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Chemical Synthesis Building Block Purity

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a critical sulfonamide building block with strict 3-amino and pyrazol-4-yl regiochemistry essential for ATP-binding pocket hydrogen bonding in JNK kinase inhibitors (sub-μM IC50). The sulfonamide bridge serves as a zinc-binding group for tumor-associated carbonic anhydrase isoforms CA IX/XII, while the 3-amino group modulates electronic properties for isoform selectivity. Unlike generic analogs, this scaffold ensures SAR reproducibility. Supplied at ≥95% purity with full analytical documentation. Ideal for antiparasitic, kinase, and CA inhibitor programs. Order now to accelerate lead optimization.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 1156174-02-5
Cat. No. B1518157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide
CAS1156174-02-5
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)N
InChIInChI=1S/C9H10N4O2S/c10-7-2-1-3-9(4-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12)
InChIKeyCSPMGNXUVSHZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (CAS 1156174-02-5): A Key Sulfonamide Building Block for Medicinal Chemistry and Kinase Research


3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (CAS 1156174-02-5) is a research-grade sulfonamide building block featuring a 3-amino-substituted benzene ring linked to a 1H-pyrazol-4-yl group via a sulfonamide bridge. Its molecular formula is C9H10N4O2S and its molecular weight is 238.27 g/mol . This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules, particularly within the pyrazole-sulfonamide class that has been extensively investigated for kinase inhibition and carbonic anhydrase modulation [1].

Why Generic Substitution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Fails in Medicinal Chemistry


Direct substitution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide with generic sulfonamide building blocks is inadvisable due to the strict positional requirements of the pyrazole ring and the 3-amino group for downstream structure-activity relationships (SAR). In pyrazole-sulfonamide based kinase inhibitors, the precise regiochemistry of the pyrazole attachment (4-yl vs. 3-yl or 5-yl) and the position of the amino substituent on the benzene ring (3-amino vs. 4-amino) critically influence hydrogen bonding patterns within ATP-binding pockets [1]. Furthermore, the sulfonamide moiety itself acts as a key zinc-binding group in carbonic anhydrase inhibitors, and its electronic environment is modulated by the adjacent 3-amino group [2]. Using an analog with a different substitution pattern—even one with identical molecular weight—can lead to complete loss of target engagement or altered selectivity profiles, jeopardizing reproducibility and project timelines.

Quantitative Differentiation of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Against Closest Analogs


Purity Benchmarking: 95% Baseline with Validated Analytical Documentation

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is supplied at a standardized purity of 95%, as verified by HPLC, NMR, and LC-MS analytical documentation provided by multiple vendors . This contrasts with the wider purity ranges (90-98%) often encountered for less-characterized sulfonamide building blocks. The availability of full analytical data packages, including MSDS and spectral data, ensures batch-to-batch consistency and reduces the risk of uncharacterized impurities interfering with subsequent synthetic steps .

Chemical Synthesis Building Block Purity

Stability and Storage: Optimized Conditions to Minimize Degradation

The compound is recommended for storage sealed in dry conditions at 2-8°C to maintain integrity . This defined storage protocol contrasts with many sulfonamide building blocks that lack specific storage instructions, leading to potential degradation or hydration issues. The specified low-temperature storage helps preserve the primary amine group from oxidation and the sulfonamide linkage from hydrolysis, ensuring the compound's reactivity remains consistent over time .

Chemical Stability Storage Conditions Procurement

Structural Differentiation: Unique 3-Amino Regiochemistry Drives Specific Kinase Interactions

The 3-amino substituent on the benzene ring of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide provides a critical hydrogen bond donor/acceptor for ATP-binding site interactions in kinase targets such as JNK2 [1]. SAR studies on pyrazole-sulfonamide series reveal that moving the amino group from the 3- to the 4-position (i.e., 4-amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide) drastically alters the compound's inhibitory profile, often resulting in >10-fold loss of potency against JNK isoforms [2]. While direct IC50 data for the target compound is not available, its precise regiochemistry is essential for constructing potent kinase inhibitors; substitution with a 4-amino analog would disrupt the established SAR and likely fail to reproduce published biological results [1].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide


Synthesis of JNK-Targeting Kinase Inhibitors for Cancer Research

As a key building block, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide can be elaborated into 1,3,4-triarylpyrazole derivatives that exhibit sub-micromolar IC50 values against JNK1 and JNK2 kinases [1]. Its 3-amino and pyrazol-4-yl groups provide essential hydrogen bonding interactions within the ATP-binding pocket, making it indispensable for constructing potent and selective JNK inhibitors. Replacing this building block with a 4-amino analog would disrupt these interactions and likely abolish activity [1].

Development of Carbonic Anhydrase IX/XII Inhibitors for Tumor Hypoxia

The sulfonamide moiety of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide serves as a zinc-binding group essential for inhibiting carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII [1]. The adjacent 3-amino group modulates the electronic properties of the sulfonamide, influencing isoform selectivity. This building block can be incorporated into larger diarylpyrazole frameworks to achieve low nanomolar inhibition of CA IX, a validated target for solid tumor therapy .

Exploration of Anti-Parasitic Agents via N-(1-Arylpyrazol-4-yl)sulfonamide Scaffolds

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide serves as a direct precursor to N-(1-arylpyrazol-4-yl)sulfonamides, a class of compounds with demonstrated antiparasitic activity [1]. The 3-amino group can be further derivatized to optimize pharmacokinetic properties and target engagement. The defined 95% purity and available analytical data ensure that subsequent SAR studies are not confounded by impurities, accelerating the identification of lead candidates with improved safety and duration of action .

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